molecular formula C12H7BrN2O B1325346 6-(4-Bromophenoxy)nicotinonitrile CAS No. 1016772-13-6

6-(4-Bromophenoxy)nicotinonitrile

Cat. No.: B1325346
CAS No.: 1016772-13-6
M. Wt: 275.1 g/mol
InChI Key: DEJCHHYJORWJGE-UHFFFAOYSA-N
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Description

6-(4-Bromophenoxy)nicotinonitrile is an organic compound with the molecular formula C12H7BrN2O. It is a derivative of nicotinonitrile, characterized by the presence of a bromophenoxy group attached to the nicotinonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenoxy)nicotinonitrile typically involves the reaction of 4-bromophenol with nicotinonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenoxy)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinonitriles, while oxidation and reduction can modify the functional groups present on the molecule .

Scientific Research Applications

6-(4-Bromophenoxy)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Bromophenoxy)nicotinonitrile is not extensively detailed in the literature. like other nicotinonitrile derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, through its nitrile and bromophenoxy groups. These interactions can modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its bromophenoxy group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-(4-bromophenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJCHHYJORWJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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